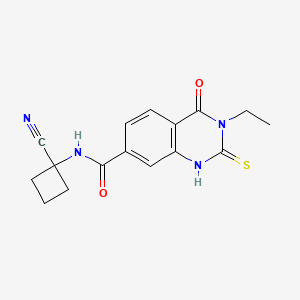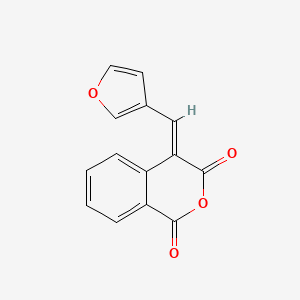
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Furan-3-ylmethylene)isochroman-1,3-dione, also known as 4-Furancarboxaldehyde isochroman-1,3-dione, is a heterocyclic compound with a five-membered ring structure. It is an important chemical intermediate in the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In recent years, it has also been used in the development of novel materials for use in the medical and biotechnological fields.
科学的研究の応用
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used in the development of novel materials for use in the medical and biotechnological fields. Additionally, it has been used in the synthesis of novel polymers and nanomaterials, as well as in the development of new catalysts and sensors.
作用機序
The mechanism of action of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione is not fully understood. However, it is believed to act as a Lewis acid, which is a type of acid that can donate an electron pair to an electron-rich species. This means that it can act as a catalyst in a variety of reactions. In addition, it is believed to act as an antioxidant, which means that it can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
The main advantage of using (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione in lab experiments is its low cost and easy availability. Additionally, it has a wide range of applications, and can be used to synthesize a variety of organic compounds. The main limitation of using this compound in lab experiments is its toxicity. It is important to use protective equipment and to follow safety protocols when working with this compound.
将来の方向性
There are a number of potential future directions for (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione. One potential direction is the development of novel materials for use in the medical and biotechnological fields. Additionally, this compound could be used to develop new catalysts and sensors, as well as novel polymers and nanomaterials. Finally, further research could be conducted to better understand its biochemical and physiological effects, and to develop new uses for this compound.
合成法
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione can be synthesized through a variety of methods. The most common method is the condensation of furfural and malonic acid. This method involves the reaction of furfural with malonic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature, and the resulting compound is then purified by recrystallization. Other methods of synthesis include the reaction of furfural with ethyl acetoacetate, the reaction of furfural with ethyl acetoacetate in the presence of an acid catalyst, and the reaction of furfural with formaldehyde in the presence of a base catalyst.
特性
IUPAC Name |
(4E)-4-(furan-3-ylmethylidene)isochromene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-11-4-2-1-3-10(11)12(14(16)18-13)7-9-5-6-17-8-9/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKSRFQWRGAOFD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=COC=C3)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=COC=C3)/C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)
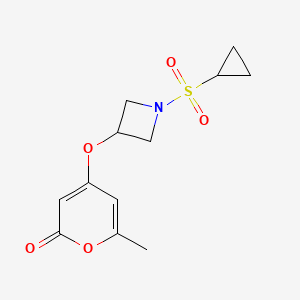
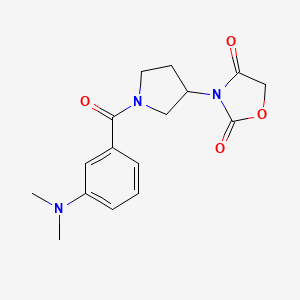
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)
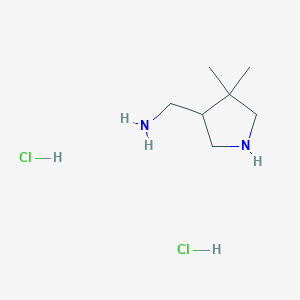
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2458770.png)
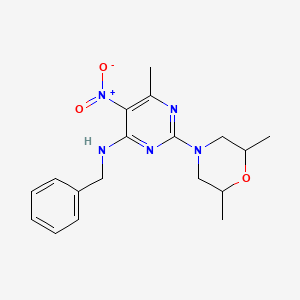

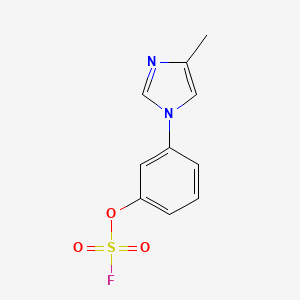
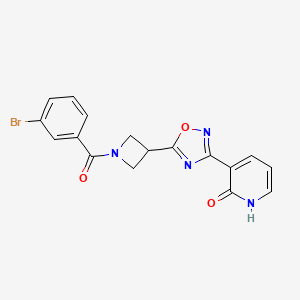
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2458776.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458778.png)
